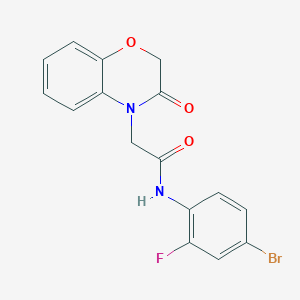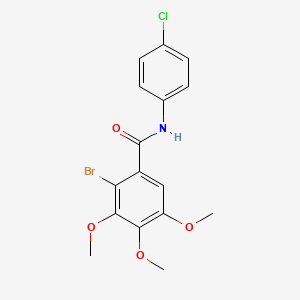![molecular formula C15H12ClN3O4 B5795920 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of ethanimidamide and contains a nitrobenzoyl group and a chlorophenyl group. The synthesis of this compound is challenging, but recent advancements in synthetic chemistry have made it possible to produce it in reasonable yields.
科学的研究の応用
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes play a crucial role in the growth and proliferation of cancer cells, and their inhibition can lead to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is challenging, and the yield is moderate. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential use in clinical settings.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide. One potential direction is to study the mechanism of action of this compound in more detail. Understanding the molecular targets of this compound can help in the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential use of this compound as an antimicrobial agent. Finally, the synthesis of this compound needs to be optimized to improve the yield and reduce the cost of production.
合成法
The synthesis of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base to form 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]acetanilide. This intermediate is then treated with ethyl chloroformate to form this compound. The yield of this reaction is moderate, and the reaction conditions need to be carefully controlled to prevent side reactions.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-11-7-5-10(6-8-11)9-14(17)18-23-15(20)12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCDLJKCQPIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)


